2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole 2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 329903-12-0
VCID: VC21393077
InChI: InChI=1S/C15H8ClNS2/c16-13-9-5-1-3-7-11(9)18-14(13)15-17-10-6-2-4-8-12(10)19-15/h1-8H
SMILES: C1=CC=C2C(=C1)C(=C(S2)C3=NC4=CC=CC=C4S3)Cl
Molecular Formula: C15H8ClNS2
Molecular Weight: 301.8g/mol

2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole

CAS No.: 329903-12-0

Cat. No.: VC21393077

Molecular Formula: C15H8ClNS2

Molecular Weight: 301.8g/mol

* For research use only. Not for human or veterinary use.

2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole - 329903-12-0

Specification

CAS No. 329903-12-0
Molecular Formula C15H8ClNS2
Molecular Weight 301.8g/mol
IUPAC Name 2-(3-chloro-1-benzothiophen-2-yl)-1,3-benzothiazole
Standard InChI InChI=1S/C15H8ClNS2/c16-13-9-5-1-3-7-11(9)18-14(13)15-17-10-6-2-4-8-12(10)19-15/h1-8H
Standard InChI Key DXJHSBXUDCLVHQ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(S2)C3=NC4=CC=CC=C4S3)Cl
Canonical SMILES C1=CC=C2C(=C1)C(=C(S2)C3=NC4=CC=CC=C4S3)Cl

Introduction

Chemical Structure and Properties

Structural Features

2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole consists of a benzothiazole ring linked directly to a 3-chlorobenzothiophene moiety. The key structural elements include:

  • A benzothiazole ring system (fused benzene and thiazole rings)

  • A benzothiophene ring system (fused benzene and thiophene rings)

  • A chlorine substituent at the 3-position of the benzothiophene ring

  • A direct C-C bond connecting the 2-position of benzothiophene to the 2-position of benzothiazole

Physicochemical Properties

Table 1 summarizes the key physicochemical properties of 2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole:

PropertyValue
Molecular FormulaC₁₅H₈ClNS₂
Molecular Weight301.81 g/mol
Physical AppearanceCrystalline solid
Melting Point220-225°C (estimated)
SolubilitySoluble in DMSO, DMF, chloroform; sparingly soluble in methanol, ethanol; insoluble in water
LogP4.6-5.2 (estimated)
pKa3.2-3.8 (estimated)

The compound's structural features, particularly the presence of two heterocyclic rings connected by a C-C bond, contribute to its stability and relatively high melting point. The chlorine substituent enhances the compound's lipophilicity, potentially improving its cellular membrane permeability.

Synthesis Methods

General Synthetic Approaches

The synthesis of 2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole can be achieved through several approaches, drawing from established methods for synthesizing related benzothiophene and benzothiazole derivatives. One common approach involves the preparation of 3-chlorobenzo[b]thiophene-2-carbonylchloride as a key intermediate .

Synthetic Pathway from Cinnamic Acid

A promising synthetic route starts with cinnamic acid as the precursor:

  • Preparation of 3-chlorobenzo[b]thiophene-2-carbonylchloride from cinnamic acid

  • Conversion to an appropriate intermediate

  • Final cyclization to form the benzothiazole ring

The first step involves the reaction of cinnamic acid with thionyl chloride in the presence of pyridine and chlorobenzene medium to yield 3-chlorobenzo[b]thiophene-2-carbonylchloride . This key intermediate can then be further functionalized to introduce the benzothiazole moiety.

Alternative Synthetic Approaches

An alternative approach involves the synthesis of 2-(3-chloro-1-benzothiophen-2-yl)-2H-benzotriazole derivatives, which can be adapted for benzothiazole synthesis. As described in one study, this involves a three-step procedure starting from 3-chloro-N-(2-nitrophenyl)-1-benzothiophene-2-carboximidoylchloride . The methodology can be modified to obtain the desired benzothiazole derivative instead of the benzotriazole.

Spectral Characterization

Infrared Spectroscopy

Based on spectral data from analogous compounds, 2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole would typically exhibit the following characteristic IR bands:

  • C=N stretching at 1620-1635 cm⁻¹

  • C-S stretching at 700-750 cm⁻¹

  • C-Cl stretching at 650-700 cm⁻¹

  • Aromatic C=C stretching at 1450-1600 cm⁻¹

  • Aromatic C-H stretching at 3050-3100 cm⁻¹

Nuclear Magnetic Resonance Spectroscopy

The expected ¹H NMR spectrum in DMSO-d₆ would show signals primarily in the aromatic region:

  • Multiplets between δ 7.3-8.2 ppm corresponding to the eight aromatic protons of both benzothiophene and benzothiazole rings

  • Distinctive splitting patterns for the benzothiazole and benzothiophene protons based on their respective coupling constants

The ¹³C NMR spectrum would likely show approximately 15 signals, including:

  • Carbon signals for the benzothiazole and benzothiophene rings (120-140 ppm)

  • Quaternary carbon signals for the C-S bonds (135-145 ppm)

  • The C=N carbon of benzothiazole (around 160-165 ppm)

  • The C-Cl carbon (around 130-135 ppm)

Mass Spectrometry

Mass spectral analysis would typically show:

  • Molecular ion peak at m/z 301 (M⁺)

  • Isotope pattern characteristic of compounds containing chlorine

  • Fragment ions corresponding to the loss of chlorine (m/z 266)

  • Fragments corresponding to cleavage of the C-C bond connecting the two heterocyclic systems

Biological Activities

Antimicrobial Properties

Based on studies of structurally similar benzothiophene and benzothiazole derivatives, 2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole is expected to exhibit significant antimicrobial activity. Benzothiazole derivatives have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Listeria monocytogenes .

The antimicrobial mechanism likely involves inhibition of essential bacterial enzymes such as dihydroorotase, DNA gyrase, and uridine diphosphate-n-acetylglucosamine . The presence of the chlorine atom at the 3-position of the benzothiophene moiety potentially enhances the antibacterial activity by increasing the compound's lipophilicity and cellular penetration.

Anticancer Activity

Benzothiazole and benzothiophene derivatives have been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics .

The anticancer potential of 2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole may be attributed to its ability to interact with specific enzymes and receptors involved in cancer progression and influence pathways related to cell proliferation and apoptosis. Comparable benzothiazole derivatives have demonstrated activity against various cancer cell lines, including human breast adenocarcinoma (MDA-MB-231), gastric cancer (MNK-45), and human lung cancer (NCI-H226) .

Other Biological Activities

Additional biological activities that may be exhibited by 2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole include:

  • Anti-inflammatory properties

  • Anthelmintic activity

  • Antitubercular potential

  • Antioxidant effects

  • Analgesic properties

These activities are common among benzothiazole and benzothiophene derivatives and are likely to be present in the combined molecule as well .

Structure-Activity Relationships

Impact of Structural Features on Biological Activity

The relationship between the structure of 2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole and its biological activities can be analyzed based on studies of similar compounds:

  • The benzothiazole moiety contributes significantly to antimicrobial activity

  • The chlorine substituent at the 3-position of benzothiophene enhances lipophilicity and biological potency

  • The direct C-C bond between the two heterocyclic systems creates a rigid conformation that may influence receptor binding

Comparative Analysis with Similar Compounds

Table 2 provides a comparative analysis of 2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole with structurally related compounds:

CompoundStructural DifferenceComparative Biological Activity
2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazoleReference compoundExpected broad-spectrum antimicrobial and anticancer activity
N-(1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamideContains additional carboxamide linkerEnhanced antimicrobial activity, particularly against S. aureus
3-(3-chloro-1-benzothiophen-2-yl)-4-methyl-1H-1,2,4-triazole-5-thioneContains triazole-thione instead of benzothiazolePotential antifungal and antibacterial properties
2-(3-chloro-1-benzothiophen-2-yl)-2H-benzotriazoleContains benzotriazole instead of benzothiazoleDemonstrated antibacterial and antifungal activities

Molecular Docking and Computational Studies

Computational studies suggest that 2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole may interact with various biological targets implicated in antimicrobial and anticancer activities. Based on studies of similar compounds, potential targets include:

  • Bacterial enzymes such as DNA gyrase and dihydropteroate synthase

  • Dehydrosqualene synthase, involved in bacterial cell wall synthesis

  • MurB enzyme in E. coli, a key target for antibacterial agents

  • Various cancer-related proteins and enzymes

Molecular docking studies of related compounds have shown favorable binding interactions with these targets, with binding energies ranging from -8.6 to -10.7 kcal/mol . The planar structure of 2-(3-Chloro-1-benzothiophen-2-yl)-1,3-benzothiazole may facilitate intercalation with DNA, potentially contributing to its anticancer properties.

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